molecular formula C21H21NO5S B2676934 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-methylbenzamide CAS No. 946349-01-5

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-methylbenzamide

Cat. No.: B2676934
CAS No.: 946349-01-5
M. Wt: 399.46
InChI Key: LESTVJIFRYEWIH-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-methylbenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several pharmacologically relevant motifs, including a furan ring , a 4-methoxybenzenesulfonyl group, and a 2-methylbenzamide moiety. These functional groups are commonly found in compounds investigated for their potential to modulate biological targets. Specifically, sulfonamide-containing compounds are extensively studied for their ability to act as enzyme inhibitors . The structural features of this reagent suggest potential research applications in the development of inhibitors for enzymes like matrix metalloproteinases (MMPs) or TACE (Tumor Necrosis Factor Alpha Converting Enzyme) , which are targets in inflammatory diseases, cancer, and other pathological conditions involving tissue remodeling . Furthermore, furan-based Schiff base derivatives and their metal complexes are actively researched for their diverse biological activities, including anticancer properties . This compound serves as a sophisticated chemical building block and a key intermediate for researchers synthesizing and evaluating novel bioactive molecules, particularly in the fields of inflammatory and autoimmune disease research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S/c1-15-6-3-4-7-18(15)21(23)22-14-20(19-8-5-13-27-19)28(24,25)17-11-9-16(26-2)10-12-17/h3-13,20H,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESTVJIFRYEWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-methylbenzamide typically involves multiple steps. One common method includes the initial formation of the furan ring, followed by the introduction of the sulfonyl and benzamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: Various substitution reactions can occur, particularly at the furan ring and the benzamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce simpler benzamide compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing furan and sulfonamide moieties exhibit significant antibacterial and antifungal activities.

CompoundActivityReference
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-methylbenzamideAntibacterial
Similar derivativesAntifungal

These compounds have shown effectiveness against various bacterial strains in vitro, making them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The mechanism of action likely involves:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : Interactions with specific receptors could alter their activity, leading to therapeutic effects.

This makes it a candidate for treating conditions such as arthritis or other inflammatory diseases.

Analgesic Properties

The compound has been noted for its potential analgesic effects, possibly through modulation of pain pathways. This activity highlights its applicability in pain management therapies.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Antioxidant Activity : Research demonstrated that derivatives similar to this compound exhibited significant antioxidant properties, enhancing cellular protection against oxidative stress.
  • Clinical Trials : Compounds with similar structures have entered clinical trials targeting specific cancers, showcasing their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The furan ring and sulfonyl groups play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, biological activities, and synthesis insights of the target compound with related molecules:

Compound Name / ID Core Structure Key Substituents Biological Relevance / Synthesis Insights Source
Target: N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-methylbenzamide 2-Methylbenzamide Furan-2-yl, 4-methoxybenzenesulfonyl ethyl Hypothesized enzyme inhibition (e.g., CaMKII ) N/A
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Benzamide 4-Bromo, 4-methoxy-2-nitrophenyl Crystallographic comparison; nitro group enhances reactivity Acta Cryst. E
KN-93 (CaMKII Inhibitor) Benzylamine 4-Methoxybenzenesulfonyl, chlorocinnamyl CaMKII inhibition; sulfonyl group critical for binding Biochem Study
Compound 56 (Antiviral) Benzamide Cyclopentylamino-methylfuran, azetidin-3-yloxy SARS-CoV-2 PLpro inhibition; furan enhances antiviral activity Antiviral Study
N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide Tosylsulfonamide Furan-2-ylmethyl Synthetic model for sulfonamide-furan hybrids Org. Synth.

Key Comparative Insights

Benzamide vs. Benzylamine Cores The target’s 2-methylbenzamide core differs from KN-93’s benzylamine scaffold .

Sulfonamide/Sulfonyl Group Variations The 4-methoxybenzenesulfonyl group in the target mirrors KN-93’s sulfonyl moiety, a known pharmacophore for CaMKII inhibition . However, the ethyl linker in the target may confer conformational flexibility absent in rigid inhibitors like KN-93. In contrast, simpler sulfonamides (e.g., N-furfuryl-p-toluenesulfonamide ) lack the methoxy group, reducing electronic effects critical for receptor interactions.

Furan-Containing Analogues The furan-2-yl group in the target aligns with antiviral Compound 56 , where furan derivatives enhance binding to viral proteases. However, the target’s furan is directly attached to the ethyl chain, whereas Compound 56’s furan is part of a larger cyclopentylamino-methyl substituent, suggesting divergent pharmacokinetic profiles.

Methoxy Group Impact The 4-methoxy substituent in the target and 4MNB may improve solubility and metabolic stability compared to non-methoxy analogues (e.g., KN-93’s chlorocinnamyl group ).

Biological Activity

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a furan ring, a methoxybenzenesulfonyl group, and a methylbenzamide moiety. Its molecular formula is C22H23NO5SC_{22}H_{23}NO_5S with a molecular weight of 413.5 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Receptor Interactions : It can bind to various receptors, altering their activity and potentially influencing signaling pathways associated with cancer progression and inflammation.

This dual mechanism highlights its potential as a therapeutic agent in treating inflammatory diseases and certain types of cancer.

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that such sulfonamide derivatives can reduce the production of pro-inflammatory cytokines in vitro. This suggests that the compound may be useful in managing conditions characterized by excessive inflammation.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The furan ring is known for its ability to interact with DNA and other biomolecules, potentially leading to cell cycle arrest or apoptosis in cancer cells. Specific studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Case Studies and Research Findings

  • In Vitro Studies : A study published in Pharmaceutical Research evaluated the cytotoxic effects of related sulfonamide compounds on human cancer cell lines. The results indicated that the presence of the furan moiety enhanced cytotoxicity, likely due to increased cellular uptake and interaction with critical biomolecules .
  • Animal Models : In vivo studies using animal models have shown that administration of this compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent .
  • Mechanistic Insights : Further investigations have revealed that this compound can modulate key signaling pathways involved in inflammation and cancer progression, including NF-kB and MAPK pathways. These findings highlight its potential as a multi-target therapeutic agent .

Data Summary Table

PropertyValue
Molecular FormulaC22H23NO5S
Molecular Weight413.5 g/mol
CAS Number946265-00-5
Biological ActivitiesAnti-inflammatory, Anticancer
Mechanisms of ActionEnzyme inhibition, Receptor binding

Q & A

Q. What in vitro/in vivo models are suitable for studying this compound’s therapeutic potential?

  • Models :
  • In vitro : Cancer cell lines (e.g., MC38 in ) for cytotoxicity assays.
  • In vivo : Murine xenograft models with pharmacokinetic profiling (e.g., oral vs. intraperitoneal administration) .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to reconcile discrepancies?

  • Root Cause : Variability in microsomal assay conditions (e.g., species-specific CYP450 isoforms).
  • Resolution : Perform cross-species comparisons (human vs. rodent liver microsomes) and validate with stable isotope-labeled analogs .

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